2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclobutoxy group, and a boronic acid pinacol ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutyl halide reacts with the thiazole ring.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester moiety. This can be achieved through the reaction of the thiazole derivative with a boronic acid or boronate ester under appropriate conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring and boronic acid moiety can participate in oxidation and reduction reactions, respectively, under appropriate conditions.
Substitution Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl or vinyl-aryl compounds, while oxidation and reduction reactions can modify the functional groups on the thiazole ring or boronic acid moiety.
Scientific Research Applications
2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands, for studying biological pathways and mechanisms.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, primarily through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid pinacol ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring and cyclobutoxy group can also interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a thiazole ring.
Cyclobutylboronic Acid Pinacol Ester: Contains a cyclobutyl group but lacks the thiazole ring.
Thiazole-4-boronic Acid Pinacol Ester: Similar thiazole ring and boronic acid moiety but without the cyclobutoxy group.
Uniqueness
2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester is unique due to the combination of its thiazole ring, cyclobutoxy group, and boronic acid pinacol ester moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-cyclobutyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)16-9-6-5-7-9/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLZUHKPFMIWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.